2-Bromo-2-chloro-N,N'-dimethylmalonamide

Halogenated building block Mixed dihalide Molecular identity

2-Bromo-2-chloro-N,N'-dimethylmalonamide (CAS 4568-74-5; EINECS 224-948-1; molecular formula C5H8BrClN2O2; MW 243.49 g/mol) is a mixed dihalogenated malonamide derivative bearing both bromine and chlorine substituents on the central α-carbon of the malonamide backbone. This compound belongs to the halogenated amide class and is supplied primarily as a research chemical building block with typical purity specifications of ≥95%.

Molecular Formula C5H8BrClN2O2
Molecular Weight 243.48 g/mol
CAS No. 4568-74-5
Cat. No. B13832966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-2-chloro-N,N'-dimethylmalonamide
CAS4568-74-5
Molecular FormulaC5H8BrClN2O2
Molecular Weight243.48 g/mol
Structural Identifiers
SMILESCNC(=O)C(C(=O)NC)(Cl)Br
InChIInChI=1S/C5H8BrClN2O2/c1-8-3(10)5(6,7)4(11)9-2/h1-2H3,(H,8,10)(H,9,11)
InChIKeyLIWSDJKPIBOGBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-2-chloro-N,N'-dimethylmalonamide (CAS 4568-74-5): Procurement-Relevant Identity and Physicochemical Profile


2-Bromo-2-chloro-N,N'-dimethylmalonamide (CAS 4568-74-5; EINECS 224-948-1; molecular formula C5H8BrClN2O2; MW 243.49 g/mol) is a mixed dihalogenated malonamide derivative bearing both bromine and chlorine substituents on the central α-carbon of the malonamide backbone . This compound belongs to the halogenated amide class and is supplied primarily as a research chemical building block with typical purity specifications of ≥95% [1]. The molecule features two hydrogen bond donors, two hydrogen bond acceptors, a topological polar surface area of 58.2 Ų, and a computed XLogP of 0.4 [2]. Its structural hallmark—the simultaneous presence of Br and Cl on a single sp³ carbon—distinguishes it from the more common monohalogenated and symmetrically dihalogenated malonamide analogs.

Why 2-Bromo-2-chloro-N,N'-dimethylmalonamide Cannot Be Replaced by Monohalogenated or Symmetrically Dihalogenated Malonamide Analogs


Substitution of 2-bromo-2-chloro-N,N'-dimethylmalonamide with the monobromo analog (CAS 4568-76-7) or the symmetrically dichlorinated congener is non-trivial because the mixed-halogen composition on the α-carbon creates a unique reactivity profile that cannot be replicated by a single-halogen or symmetrical dihalogen system. The Br substituent is a demonstrably better leaving group than Cl (established leaving group hierarchy: I⁻ > Br⁻ > Cl⁻ > F⁻) [1], enabling sequential, chemoselective nucleophilic displacement at a single reactive center—a capability absent in the monohalogenated analog (only one reactive site) and the dichloro analog (two identical leaving groups of lower lability). Furthermore, the mixed Br/Cl motif alters the compound's computed lipophilicity (XLogP 0.4 vs. -0.1 for the monobromo analog) and density (1.65 vs. 1.531 g/cm³), impacting both reactivity and handling [2]. Selection of a congener based solely on apparent structural similarity therefore risks failure of the intended synthetic sequence.

Quantitative Differentiation Evidence for 2-Bromo-2-chloro-N,N'-dimethylmalonamide (CAS 4568-74-5)


Molecular Weight and Halogen Composition: Quantitative Differentiation from the Monobromo Analog (CAS 4568-76-7)

The target compound possesses a molecular weight of 243.49 g/mol (C5H8BrClN2O2), which is 34.45 g/mol higher than the monobromo analog 2-bromo-N,N'-dimethylmalonamide (CAS 4568-76-7; MW 209.04 g/mol; C5H9BrN2O2) [1]. This mass difference reflects the replacement of a hydrogen atom with a chlorine atom (Δ = Cl minus H ≈ 34.45 Da) on the α-carbon, resulting in a mixed dihalogenated species rather than a monohalogenated one. The presence of two distinct halogen atoms on the same carbon center is structurally verified by the SMILES string CNC(C(C(=O)NC)(Br)Cl)=O .

Halogenated building block Mixed dihalide Molecular identity

Lipophilicity (XLogP): Increased Hydrophobic Character Relative to the Monobromo Analog

The computed lipophilicity (XLogP) of 2-bromo-2-chloro-N,N'-dimethylmalonamide is 0.4, compared to -0.1 for the monobromo analog 2-bromo-N,N'-dimethylmalonamide [1][2]. This 0.5 log unit increase reflects the replacement of the α-hydrogen with the more lipophilic chlorine atom. Both compounds share identical hydrogen bond donor count (2), hydrogen bond acceptor count (2), and topological polar surface area (58.2 Ų); the XLogP difference is therefore attributable solely to the chlorine substituent [1][2].

Lipophilicity Drug-likeness Partition coefficient

Differential Halogen Leaving Group Ability: Br⁻ vs. Cl⁻ on a Single sp³ Carbon Center

The target compound bears bromide (Br⁻) and chloride (Cl⁻) as potential leaving groups on the same α-carbon. In nucleophilic substitution reactions, bromide is universally established as the superior leaving group relative to chloride (leaving group order: I⁻ > Br⁻ > Cl⁻ > F⁻), owing to its greater polarizability, weaker carbon–halogen bond strength, and higher stability of the free halide anion [1]. Under controlled SN1 or SN2 conditions, this differential lability enables sequential displacement: the bromide can be selectively substituted in the first step while the chloride remains intact, followed by subsequent chloride displacement under more forcing conditions. This chemoselectivity is structurally inaccessible in 2,2-dichloro-N,N'-dimethylmalonamide (two identical Cl leaving groups) or the monobromo analog (only one leaving group available) .

Nucleophilic substitution Leaving group Chemoselectivity

Physicochemical Properties: Comparative Boiling Point and Density Versus the Diethyl Ester Analog (CAS 81289-78-3)

The bis-amide target compound exhibits significantly different physicochemical properties compared to the corresponding diethyl ester analog, diethyl bromochloromalonate (CAS 81289-78-3). The target compound has a density of 1.65 g/cm³ and a boiling point of 375.2°C at 760 mmHg , while the diethyl ester exhibits a predicted density of 1.557 g/cm³ and a predicted boiling point of 244.3°C at 760 mmHg [1]. The boiling point elevation of approximately 131°C for the amide reflects the strong intermolecular hydrogen bonding network conferred by the two amide N–H donors, which is absent in the ester. The higher density of the amide (Δρ = +0.093 g/cm³) further reflects the more compact packing enabled by hydrogen bond interactions.

Physicochemical properties Amide vs. ester Boiling point

Database and Characterization Coverage: Procurement Risk Assessment

2-Bromo-2-chloro-N,N'-dimethylmalonamide (CAS 4568-74-5) is absent from PubChem (PubChem号:暂无) and lacks entry in several major cheminformatics databases including MDL, RTECS, and BRN as of the most recent database checks [1][2]. In contrast, the structurally related monobromo analog (CAS 4568-76-7) is fully indexed in PubChem (CID 119096317) with computed molecular properties, 2D structure, and IUPAC nomenclature [3]. This differential database coverage means that the target compound lacks standardized analytical reference data (NMR spectra, MS fragmentation patterns, certified purity standards) that are commonly available for the monobromo congener.

Chemical database coverage Quality assurance Procurement risk

Recommended Application Scenarios for 2-Bromo-2-chloro-N,N'-dimethylmalonamide (CAS 4568-74-5)


Sequential Chemoselective Nucleophilic Substitution at a Single α-Carbon Center

When a synthetic strategy demands the installation of two different nucleophiles at a single carbon center in a controlled, stepwise manner, 2-bromo-2-chloro-N,N'-dimethylmalonamide provides the requisite differential leaving group pair. Under mild SN2 conditions, the bromide (superior leaving group) can be displaced first, while the chloride remains intact for a subsequent substitution under more forcing or activating conditions. This sequential reactivity is not achievable with the 2,2-dichloro analog (two identical Cl leaving groups, no inherent selectivity) or the monobromo analog (only one substitution event possible). [1]

Preparation of Unsymmetrically α,α-Disubstituted Malonamide Derivatives as Medicinal Chemistry Scaffolds

Malonamide derivatives are established scaffolds in programs targeting γ-secretase inhibition (Alzheimer's disease), VEGFR2/c-Met kinase inhibition, and antibacterial activity against MRSA. The mixed Br/Cl motif enables the sequential introduction of two structurally distinct amine or alcohol nucleophiles at the α-position, generating libraries of unsymmetrically disubstituted malonamides that are inaccessible from the symmetrical dihalo or monohalo analogs. The moderate XLogP of 0.4 positions this intermediate favorably for subsequent elaboration into drug-like chemical space. [2][3]

High-Temperature Synthetic Transformations Requiring Low-Volatility Building Blocks

With a boiling point of 375.2°C at 760 mmHg and a flash point of 180.7°C, the bis-amide form offers substantially lower volatility than the corresponding diethyl ester (predicted BP 244.3°C). This property makes the amide preferable for reactions conducted at elevated temperatures (>200°C) where the ester analog would distill out of the reaction mixture, causing mass loss and stoichiometric imbalance.

Research Programs Requiring Custom Amide-Functionalized Building Blocks with Orthogonal Protecting Group Strategy

The two N–H amide protons in 2-bromo-2-chloro-N,N'-dimethylmalonamide (HBD count = 2) provide handles for further derivatization or protection, while the mixed halogens on the α-carbon serve as orthogonal reactive sites. This dual functionality—amide N–H chemistry coupled with differential halide displacement—enables a protecting-group-orthogonal synthetic strategy where amide alkylation/acylation and nucleophilic halide substitution can be orchestrated independently. The higher density (1.65 g/cm³) compared to the monobromo analog (1.531 g/cm³) also facilitates liquid–liquid extraction and phase separation during workup.

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